![molecular formula C26H32N4O6S2 B2842905 (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 865162-12-5](/img/structure/B2842905.png)
(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a carbamoyl group, a sulfonyl group, and a piperazine. Benzothiazoles are heterocyclic aromatic compounds that contain a phenyl ring and a thiazole ring. They are known for their wide range of biological activities .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been analyzed, revealing that it forms with two independent molecules in the asymmetric unit, both adopting a chair conformation. This study provides a foundation for understanding the structural properties of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Biological Activity Studies
- Antimicrobial Activities: Derivatives of ethyl piperazine-1-carboxylate have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating potential as antimicrobial agents against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
- Anticancer Agents: A series of novel carbazole derivatives, starting from carbazole, have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities, highlighting the compound's potential in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Synthesis of Heterocycles
- GyrB Inhibitors: A series of thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated as Mycobacterium tuberculosis GyrB inhibitors, showing promise in the treatment of tuberculosis (Jeankumar et al., 2013).
- Antibacterial Piperazine Derivatives: Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized, with some showing significant antibacterial activities, indicating their potential as antibacterial agents (Qi, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6S2/c1-4-35-17-16-30-22-11-6-19(3)18-23(22)37-25(30)27-24(31)20-7-9-21(10-8-20)38(33,34)29-14-12-28(13-15-29)26(32)36-5-2/h6-11,18H,4-5,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZTWLLMJIHSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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